molecular formula C10H13F3N2O2 B12224954 Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B12224954
M. Wt: 250.22 g/mol
InChI Key: MRNWQJQWTRVPRS-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the molecular formula C10H13F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate pyrazole derivatives. One common method includes the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under specific reaction conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing biochemical pathways and physiological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to its specific trifluoromethyl and butanoate ester groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

ethyl 3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-7(2)15-5-4-8(14-15)10(11,12)13/h4-5,7H,3,6H2,1-2H3

InChI Key

MRNWQJQWTRVPRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1C=CC(=N1)C(F)(F)F

Origin of Product

United States

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